molecular formula C18H20BrN3O2 B2548121 2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2310097-95-9

2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No. B2548121
CAS RN: 2310097-95-9
M. Wt: 390.281
InChI Key: TZJUTMTVJYWGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one" appears to be a derivative of benzoylpiperidine, which is a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzoylpiperidine core and the pyridazinone ring, are related to the compounds discussed in the papers.

Synthesis Analysis

The synthesis of benzoylpiperidine derivatives is not explicitly detailed for the compound . However, the first paper discusses the synthesis of related piperidine derivatives with potential central nervous system activity. These compounds are synthesized by opening the furan ring of spiro[isobenzofuran-1(3H),4'-piperidines] to yield conformationally mobile analogues . This suggests that the synthesis of the compound might involve similar strategies, such as ring-opening reactions or the attachment of the benzoyl group to a piperidine precursor.

Molecular Structure Analysis

The molecular structure of benzoylpiperidine derivatives is crucial for their biological activity. The first paper indicates that significant antitetrabenazine activity is associated with derivatives where the arylmethyl group is ortho to the piperidine ring . This implies that the spatial arrangement of substituents on the piperidine ring is an important factor in the activity of these compounds. The compound has a 4-bromobenzoyl group attached to the piperidine nitrogen, which could influence its biological activity through electronic and steric effects.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one" are not discussed in the provided papers. However, the second paper mentions a related compound with good oral bioavailability and plasma triglyceride-lowering effects in Zucker fatty rats . This suggests that the compound may also possess favorable pharmacokinetic properties and potential lipid-lowering effects, which could be explored in further studies.

Scientific Research Applications

Antimicrobial Activity

Novel derivatives with piperazine and pyridine motifs have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in combating both bacterial and fungal infections. For instance, N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains of E. coli, as well as antifungal activity against certain fungal strains (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015). This highlights the potential utility of structurally related compounds in developing new antimicrobial agents.

Central Nervous System Agents

Compounds featuring piperidine and isobenzofuran motifs have been explored for their potential as central nervous system (CNS) agents. These compounds are studied for their ability to inhibit tetrabenazine-induced ptosis, a model for predicting antipsychotic activity. This research indicates the importance of the piperidine moiety and its substitutions in contributing to CNS activity, offering a pathway for the development of new therapeutic agents (V. Bauer, B. J. Duffy, D. Hoffman, S. Klioze, R. Kosley, A. Mcfadden, L. Martin, H. Ong, 1976).

Anticancer Activity

Research into novel Mannich bases derived from piperazine and pyridine analogues shows promise in anticancer applications. Specifically, compounds synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine exhibit moderate cytotoxic activity against prostate cancer cell lines. This suggests that modifications to the core structure can significantly impact the biological activity of these compounds, making them potential candidates for anticancer drug development (S. Demirci, N. Demirbas, 2019).

properties

IUPAC Name

2-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJUTMTVJYWGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.